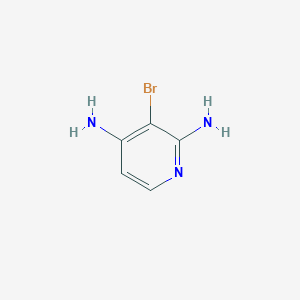
3-Bromopyridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The closest compound I found is “4-Bromopyridine-2,3-diamine” which has a molecular weight of 188.03 . It’s a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “3-Bromopyridine-2,4-diamine” were not found, there are general methods for synthesizing bipyridine derivatives . For example, Suzuki coupling between pyridyl boronic acids and bromopyridines in the presence of Pd(PPh 3) 4 and Na 2 CO 3 .Molecular Structure Analysis
The InChI code for “4-Bromopyridine-2,3-diamine” is1S/C5H6BrN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9) . This can be used to generate a 3D structure of the molecule. Chemical Reactions Analysis
A related compound, “3-{2-(5-bromothiazol-2-yl)diazenyl}-4-bromopyridine-2,6-diamine”, was synthesized by diazotization of 5-bromothiazol-2-amine in coupling with 4-bromopyridine-2, 6-diamine to yield an azo dye .It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Applications De Recherche Scientifique
Halogen Atom Migration in Halogeno-Derivatives
Research by Hertog and Schogt (2010) demonstrated that in the chlorination of 3-bromo-2,4-dihydroxypyridine, the chlorine atom enters the 3-position, causing the bromine atom to shift from this position to the 5-position. This study provides insights into halogen atom migration in halogeno-derivatives of pyridine, which is essential for understanding the chemical behavior of such compounds (Hertog & Schogt, 2010).
Palladium-Mediated N-Arylation of Heterocyclic Diamines
Cabello-Sanchez et al. (2007) explored the chemoselectivity of the palladium-mediated reaction of bromobenzene with heterocyclic diamines. This study is significant in understanding the reactions of compounds like 3-bromopyridine-2,4-diamine with different ligands and under various conditions, contributing to the field of organic synthesis and catalysis (Cabello-Sanchez et al., 2007).
Deprotonation-Transmetalation Pathways
Karig, Spencer, and Gallagher (2001) investigated the regioselective deprotonation of 3-bromopyridine, followed by Li/Zn transmetalation. This study is crucial for the development of new methods for synthesizing substituted pyridines, a class of compounds with broad applications in pharmaceuticals and materials science (Karig, Spencer, & Gallagher, 2001).
Bromination and Tautomerism in Pyridines
The work of Kolder and Hertog (2010) on the bromination of 2,4-dihydroxypyridine and its derivatives provides insights into the tautomerism and structural changes during bromination, a reaction relevant to the chemical modifications of compounds like 3-bromopyridine-2,4-diamine (Kolder & Hertog, 2010).
Synthesis of Polyhalogenated Bipyridines
Abboud et al. (2010) demonstrated the synthesis of polyhalogenated bipyridines from dihalopyridines, offering a pathway for creating complex structures that include 3-bromopyridine-2,4-diamine. This research contributes to the synthesis of novel organic compounds with potential applications in various fields (Abboud et al., 2010).
Safety And Hazards
“4-Bromopyridine-2,3-diamine” is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which indicates it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .
Orientations Futures
While specific future directions for “3-Bromopyridine-2,4-diamine” were not found, research into the synthesis of bipyridine derivatives continues to be an active field . These compounds have a wide range of applications, including use in biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
Propriétés
IUPAC Name |
3-bromopyridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKFROUJVVIUSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505878 |
Source


|
| Record name | 3-Bromopyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyridine-2,4-diamine | |
CAS RN |
72921-94-9 |
Source


|
| Record name | 3-Bromopyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

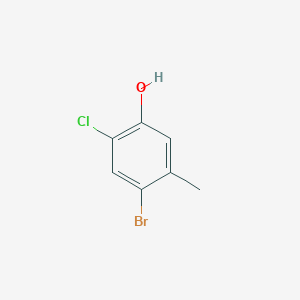


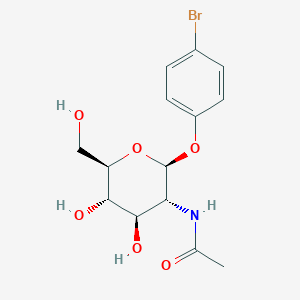
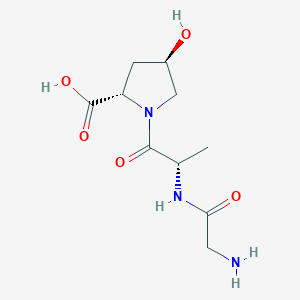


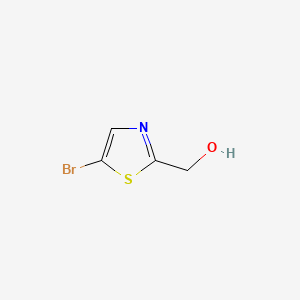
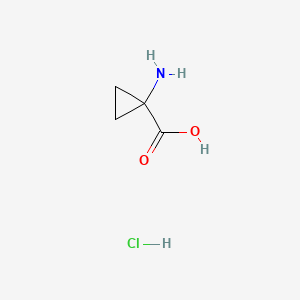


![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol](/img/structure/B1280507.png)
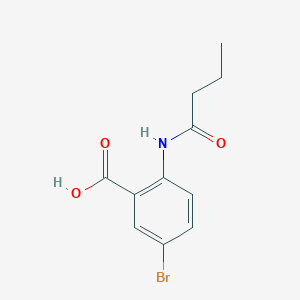
![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)